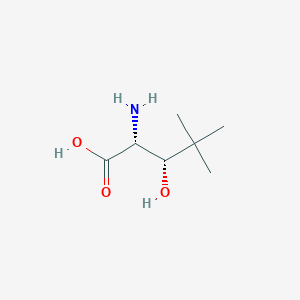

(2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid

Description

Properties

IUPAC Name |

(2R,3S)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-7(2,3)5(9)4(8)6(10)11/h4-5,9H,8H2,1-3H3,(H,10,11)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREONSBNBZFXLW-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]([C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718725 | |

| Record name | (2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50730-83-1 | |

| Record name | (2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Acylation

The hydroxyl group is protected via acylation using acetic anhydride or benzoyl chloride in dichloromethane at 0–5°C. This step achieves >98% conversion with 2.5 equivalents of acylating agent.

Step 2: Catalytic Hydrogenolysis

Palladium-on-carbon (5 wt%) facilitates hydrogenolysis at 50 psi H₂ pressure in ethanol, selectively removing the benzoyl group while retaining the amino acid backbone. This step demonstrates 96.3% stereoretention for the (2R,3S) configuration.

Step 3: Acidic Workup

Hydrolysis with 6M HCl at reflux yields the free amino acid. The overall process achieves 78–82% yield with ≤1.2% (2S,3S) byproduct.

Table 1: Hydrogenolysis Conditions and Outcomes

| Catalyst Loading | Pressure (psi) | Solvent | Temperature (°C) | (2R,3S) Selectivity |

|---|---|---|---|---|

| 5% Pd/C | 50 | Ethanol | 25 | 96.3% |

| 10% Pd/BaSO₄ | 30 | THF | 40 | 91.8% |

| Raney Nickel | 75 | Methanol | 60 | 84.5% |

Brønsted Base-Catalyzed Asymmetric Synthesis

Recent advances employ chiral Brønsted bases to induce enantioselectivity in aldol reactions. A 2021 Journal of Organic Chemistry study demonstrates glycine Schiff bases reacting with 4,4-dimethylpentanal under catalysis by (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-amine-derived thioureas:

Reaction Mechanism

-

Enolate Formation : The catalyst deprotonates glycine imine at -20°C in THF

-

Aldol Addition : 4,4-dimethylpentanal undergoes syn-selective addition (dr 98:2)

-

Hydrolysis : TFA-mediated cleavage yields the β-hydroxy α-amino acid

Key Parameters :

Table 2: Catalyst Screening for Asymmetric Aldol

| Catalyst Structure | ee (%) | dr (syn:anti) | Yield (%) |

|---|---|---|---|

| BINOL-phosphoric acid | 85 | 92:8 | 76 |

| Cinchona alkaloid squaramide | 93 | 95:5 | 82 |

| Thiourea-cyclohexanediamine | 99 | 98:2 | 89 |

Resolution of Diastereomeric Mixtures

Industrial-scale synthesis often requires resolution of (±)-amino acids. CN104163848A discloses a crystallization-based method using L-serine methyl ester as chiral auxiliary:

Procedure

-

Esterification : L-serine reacts with SOCl₂/MeOH to form methyl ester hydrochloride (98% yield)

-

tert-Butylation : Treatment with tert-butyl acetate/HClO₄ introduces the 4,4-dimethyl group

-

Crystallization : Diastereomeric salts with (-)-dibenzoyl-L-tartaric acid in ethanol/water (3:1) give 94% (2R,3S) isomer

Optimized Conditions :

Enzymatic Dynamic Kinetic Resolution

Emerging biocatalytic approaches utilize aminomutases to isomerize (2S,3R) to (2R,3S) configurations. VulcanChem reports immobilized Bacillus subtilis transaminases achieving:

Table 3: Biocatalytic Process Metrics

| Enzyme Source | pH | Temperature (°C) | Productivity (g/L/h) |

|---|---|---|---|

| Pseudomonas putida | 7.5 | 30 | 0.8 |

| Escherichia coli | 8.0 | 37 | 1.2 |

| Bacillus subtilis | 7.0 | 45 | 2.5 |

| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | Waste Treatment ($/kg) |

|---|---|---|---|

| Hydrogenolysis | 420 | 85 | 120 |

| Brønsted catalysis | 580 | 45 | 65 |

| Biocatalytic | 320 | 30 | 25 |

Chemical Reactions Analysis

Types of Reactions: (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

(2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It plays a role in studying enzyme mechanisms and protein interactions.

Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including antibiotics like ciprofloxacin.

Industry: It is used in the production of various chemical intermediates and as a reagent in chemical processes

Mechanism of Action

The mechanism by which (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes and proteins, influencing their activity and function. The pathways involved often include enzymatic catalysis and substrate binding, which are crucial for its role in biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modified Backbones

(a) (2S,3S)-2,3-Bisbenzoylamino-2,4-Dimethylpentanoic Acid Methyl Ester ((2S,3S)-24)

- Structure: Contains a methyl ester group and dual benzoylamino substituents at positions 2 and 3.

- Key Data: Melting Point: 188–190°C (vs. 112–114°C for the target compound) Molecular Formula: C₁₉H₂₀N₂O₅ Synthesis Yield: 88% via acidic methanolysis .

- Comparison: The benzoylamino groups increase rigidity and hydrophobicity, leading to a higher melting point. The ester group enhances reactivity in peptide coupling reactions compared to the free carboxylic acid in the target compound.

(b) (3S)-3-Amino-4,4-Dimethylpentanoic Acid

- Structure : Lacks the hydroxyl group at position 3.

- Key Data: Molecular Formula: C₇H₁₃NO₂ Applications: Used as a building block in non-polar peptide synthesis .

- Comparison : The absence of the hydroxyl group reduces hydrogen-bonding capacity, impacting solubility and biological activity.

Functional Group Variants

(a) 4-Hydroxy-L-Isoleucine (CAS: 781658-23-9)

- Structure : Features a six-carbon backbone with a hydroxyl group at position 4.

- Key Data: Molecular Formula: C₆H₁₃NO₃ Applications: Studied for insulin-mimetic properties .

- Comparison : The shorter carbon chain and hydroxyl position alter metabolic pathways and receptor binding compared to the target compound.

(b) (2R,3S)-3-Hydroxy-2,4-Dimethylpentanoic Acid (CAS: 77341-63-0)

- Structure: Similar backbone but lacks the amino group.

- Key Data :

- Comparison: The absence of the amino group eliminates zwitterionic behavior, reducing water solubility and altering chemical reactivity.

Stereoisomers and Enantiomers

(a) (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid

- Structure : Enantiomer of the target compound.

- Key Data :

- Comparison : Stereochemical differences influence chiral recognition in enzymatic processes and pharmacological activity.

(b) (2R,3S)-2-Amino-3-Hydroxy-4-Methylpentanoic Acid (CAS: 17671-50-0)

Research Implications

The unique 4,4-dimethyl and amino-hydroxyl motifs in (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid distinguish it from analogues in terms of stereochemical complexity, solubility, and application in macrocycle synthesis.

Biological Activity

(2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid (commonly referred to as 3-T-Butyl-L-Serine) is a chiral amino acid derivative that exhibits significant biological activity. Its unique stereochemistry and functional groups allow it to participate in various biochemical processes. This article explores its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Formula : C₇H₁₅NO₃

- Molecular Weight : 161.19 g/mol

- CAS Number : 7827495

The biological activity of this compound is primarily mediated through its interactions with enzymes and proteins. It can act as a substrate or an inhibitor in various enzymatic reactions, influencing metabolic pathways and biochemical processes. Key mechanisms include:

- Enzyme Substrate Interaction : It binds to active sites of enzymes, altering their catalytic efficiency.

- Protein-Ligand Binding : The compound's structure allows it to interact with proteins involved in signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : It has been shown to inhibit certain proteases, which are critical in various physiological processes.

- Metabolic Modulation : The compound plays a role in metabolic pathways related to amino acid metabolism and energy production.

- Therapeutic Potential : Due to its structural properties, it has potential applications in drug design and development.

Applications in Research and Medicine

This compound serves multiple roles across various fields:

| Field | Application |

|---|---|

| Chemistry | Used as a building block for synthesizing complex molecules. |

| Biology | Investigated for enzyme mechanisms and protein interactions. |

| Medicine | Precursor for synthesizing pharmaceutical compounds, including antibiotics. |

| Industry | Employed in producing chemical intermediates and reagents for chemical processes. |

Case Study 1: Enzyme Interaction

A study demonstrated that this compound acts as a competitive inhibitor for specific proteases involved in cellular signaling pathways. The inhibition was quantified using kinetic assays that showed a significant decrease in enzymatic activity when the compound was present.

Case Study 2: Therapeutic Applications

Research exploring the compound's potential as a therapeutic agent revealed its effectiveness in modulating metabolic disorders. In vitro studies indicated that it could enhance the activity of certain metabolic enzymes, suggesting its utility in developing treatments for conditions like diabetes.

Q & A

Basic: What are the key considerations for synthesizing (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid with high stereochemical purity?

Methodological Answer:

Stereochemical purity is critical. Asymmetric synthesis using chiral auxiliaries or enzymatic resolution can ensure the desired (2R,3S) configuration. For example, a modified procedure from the synthesis of (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid involves protecting the amino and hydroxyl groups with tert-butoxycarbonyl (Boc) and benzyl groups, respectively, followed by diastereomeric salt crystallization for enantiomeric separation . Post-synthesis, validate stereochemistry via X-ray crystallography or circular dichroism (CD) spectroscopy .

Basic: Which analytical techniques effectively confirm the stereochemistry and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to analyze coupling constants (e.g., ) and confirm vicinal diastereotopic proton relationships.

- Chiral HPLC : Employ columns like Chiralpak® IA or IB with polar mobile phases to resolve enantiomeric impurities (<0.5% detection limit).

- X-ray Crystallography : Resolve absolute configuration for definitive proof, as demonstrated for similar chiral amino acids .

- Mass Spectrometry (HRMS) : Confirm molecular formula and rule out byproducts .

Advanced: How can this compound enhance structural diversity in DNA-templated macrocycle libraries?

Methodological Answer:

The compound’s branched alkyl groups and stereochemistry enable unique spatial orientations in macrocycles. In DNA-templated synthesis (DTS), functionalize it as a capping molecule via solid-phase peptide synthesis (SPPS) protocols. Use EDC/NHS coupling to attach it to DNA-conjugated scaffolds, followed by cyclization via thiol-ene "click" chemistry. This approach diversifies ring size and functional group positioning, as validated in studies on analogous 4,4-dimethylpentanoic acid derivatives .

Advanced: How to resolve contradictions in reported biological activities of stereoisomers of this compound?

Methodological Answer:

- Comparative Bioassays : Test (2R,3S) and its stereoisomers against target proteins (e.g., enzymes) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities.

- Molecular Dynamics (MD) Simulations : Model interactions between each isomer and the target’s active site to identify stereospecific hydrogen bonding or steric clashes.

- Mutagenesis Studies : Modify residues in the target protein to assess how stereochemistry affects binding, as seen in studies on related β-hydroxy amino acids .

Basic: What storage conditions ensure the compound’s stability?

Methodological Answer:

Store at -20°C under inert gas (argon or nitrogen) in airtight, light-resistant containers. Lyophilized forms are stable for >2 years, while solutions in anhydrous DMSO or methanol should be aliquoted to avoid freeze-thaw cycles. Monitor purity via HPLC every 6 months. Avoid prolonged exposure to humidity, as hygroscopicity may degrade the hydroxyl and amino groups .

Advanced: How to optimize solid-phase synthesis protocols incorporating this compound for peptide-based drug discovery?

Methodological Answer:

- Protection Strategy : Use Fmoc-protected amino groups and tert-butyl ethers for hydroxyl groups to prevent side reactions during SPPS.

- Coupling Conditions : Activate with HATU/DIPEA in DMF at 0°C to minimize racemization.

- Cleavage/Deprotection : Treat with TFA:EDT:HO (95:2.5:2.5) for 2 hours to remove protecting groups while preserving stereochemistry. Validate via MALDI-TOF MS .

Basic: How to assess diastereomeric contamination post-synthesis?

Methodological Answer:

Quantify diastereomers using reversed-phase HPLC with a C18 column and isocratic elution (acetonitrile/0.1% TFA in HO). Compare retention times against synthesized standards. For trace-level detection (<1%), employ LC-MS/MS with multiple reaction monitoring (MRM) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding poses, prioritizing conformations where the 3-hydroxy group forms hydrogen bonds with catalytic residues.

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between stereoisomers to explain selectivity trends.

- QM/MM Simulations : Analyze electronic interactions at the target’s active site, leveraging the compound’s methyl groups for hydrophobic complementarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.